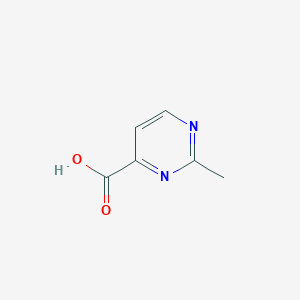

2-Methylpyrimidine-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-7-3-2-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBDBWCUGHXFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595513 | |

| Record name | 2-Methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13627-49-1 | |

| Record name | 2-Methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylpyrimidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-methylpyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic strategies. Each proposed pathway is accompanied by a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and critical analysis of the methodological choices. The guide emphasizes scientific integrity, providing a self-validating framework for the described protocols, supported by authoritative citations. Visual aids in the form of reaction pathway diagrams and structured data tables are included to facilitate a deeper understanding of the synthetic routes.

Introduction: The Significance of this compound

Pyrimidine-4-carboxylic acid and its derivatives are crucial building blocks in the synthesis of a wide array of biologically active molecules.[1] These scaffolds are integral to the development of novel therapeutic agents, particularly in the realms of antiviral and anticancer research, as well as in the formulation of modern agrochemicals such as herbicides and fungicides.[1] The specific substitution of a methyl group at the 2-position of the pyrimidine ring can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and making this compound a valuable intermediate in medicinal chemistry. This guide will delve into the core synthetic methodologies for obtaining this target molecule, providing a robust framework for its laboratory-scale and potential scale-up production.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary strategies:

-

Functional Group Transformation of a Pre-existing 2-Methylpyrimidine Core: This approach leverages commercially available or readily synthesized 2-methylpyrimidine derivatives, modifying a functional group at the C4 position to yield the desired carboxylic acid.

-

Pyrimidine Ring Construction: This strategy involves the cyclocondensation of acyclic precursors to build the pyrimidine ring with the required substituents in place or in a form that can be easily converted to the target molecule.

This guide will explore the most chemically sound and practically viable pathways within these two strategic frameworks.

Pathway I: Oxidation of a C4-Substituent on a 2-Methylpyrimidine Ring

A common and direct approach to carboxylic acids is the oxidation of a suitable precursor, such as a methyl or hydroxymethyl group. In the context of this compound synthesis, this would involve the selective oxidation of a precursor at the 4-position of the 2-methylpyrimidine ring.

Route A: Oxidation of 2,4-Dimethylpyrimidine

This route proposes the selective oxidation of the methyl group at the C4 position of 2,4-dimethylpyrimidine. The key challenge in this approach is achieving regioselectivity, as both the C2 and C4 methyl groups are susceptible to oxidation.

Causality of Experimental Choices: The choice of oxidizing agent is critical for achieving the desired selectivity. Strong, non-selective oxidants like potassium permanganate under harsh conditions are likely to lead to over-oxidation and ring cleavage. Milder and more selective oxidizing agents are therefore preferred. Selenium dioxide (SeO₂) is a known reagent for the selective oxidation of methyl groups on heterocyclic rings, particularly when an N-oxide is present on the ring, which can facilitate the reaction.[2]

Experimental Protocol: Selective Oxidation of 2,4-Dimethylpyrimidine

-

Preparation of 2,4-Dimethylpyrimidine N-oxide: To a solution of 2,4-dimethylpyrimidine (1.0 eq) in a suitable solvent such as acetic acid, add hydrogen peroxide (30% aqueous solution, 1.5 eq). Heat the mixture at 70-80°C for several hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and carefully neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-oxide.

-

Oxidation with Selenium Dioxide: Dissolve the 2,4-dimethylpyrimidine N-oxide (1.0 eq) in a mixture of dioxane and water.[2] Add selenium dioxide (1.1 eq) and heat the mixture to reflux. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and filter to remove elemental selenium. The filtrate can be concentrated and the product, 2-methyl-4-pyrimidinecarboxylic acid, purified by recrystallization or column chromatography.

Data Presentation: Comparison of Oxidizing Agents

| Oxidizing Agent | Typical Conditions | Selectivity for C4-Methyl | Potential Byproducts | Reference |

| KMnO₄ | Aqueous, basic | Low | 2,4-dicarboxylic acid, ring cleavage products | General Oxidation Principles |

| SeO₂ | Dioxane/water, reflux | Moderate to High (with N-oxide) | Aldehyde intermediate | [2] |

| CrO₃ | Acetic acid | Moderate | Over-oxidation products | General Oxidation Principles |

Logical Relationship Diagram: Oxidation Pathway

Caption: Oxidation of 2,4-dimethylpyrimidine via an N-oxide intermediate.

Pathway II: Hydrolysis of a C4-Nitrile or C4-Ester Precursor

This pathway involves the synthesis of a 2-methylpyrimidine derivative with a group at the C4 position that can be readily hydrolyzed to a carboxylic acid, such as a nitrile (-CN) or an ester (-COOR).

Route B: Hydrolysis of 2-Methyl-4-cyanopyrimidine

The hydrolysis of a nitrile to a carboxylic acid is a robust and well-established transformation. This route, therefore, hinges on the successful synthesis of the 2-methyl-4-cyanopyrimidine precursor.

Synthesis of 2-Methyl-4-cyanopyrimidine: This intermediate can be prepared from 4-chloro-2-methylpyrimidine via a nucleophilic aromatic substitution (SNAr) reaction with a cyanide salt.

Experimental Protocol: Synthesis and Hydrolysis of 2-Methyl-4-cyanopyrimidine

-

Synthesis of 4-Chloro-2-methylpyrimidine: This starting material can be synthesized from 2-methyl-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2-methylpyrimidin-4(3H)-one) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Cyanation of 4-Chloro-2-methylpyrimidine: To a solution of 4-chloro-2-methylpyrimidine (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq). The reaction may be heated to facilitate the substitution.[3] Monitor the reaction by TLC. After completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

-

Hydrolysis of 2-Methyl-4-cyanopyrimidine: The nitrile can be hydrolyzed under either acidic or basic conditions. For acidic hydrolysis, reflux the nitrile in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water.[4][5] For basic hydrolysis, reflux the nitrile in an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification to protonate the carboxylate salt. The product, this compound, can be isolated by filtration or extraction and purified by recrystallization.

Experimental Workflow Diagram: Nitrile Hydrolysis Pathway

References

Physicochemical properties of 2-Methylpyrimidine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylpyrimidine-4-carboxylic Acid

This technical guide offers a comprehensive examination of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple data sheet to provide in-depth analysis, field-proven experimental protocols, and the scientific rationale behind its characteristic properties. The structure of this guide is designed to logically flow from fundamental identification to practical application, ensuring a thorough understanding for professionals in drug development and scientific research.

Core Chemical Identity

Precise identification is the foundation of all scientific inquiry. This compound is a distinct chemical entity whose properties are dictated by its unique structure, featuring a pyrimidine ring substituted with a methyl group at the 2-position and a carboxylic acid at the 4-position.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 13627-49-1 | [1][2][3][4] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.12 g/mol | [1][2] |

| Canonical SMILES | CC1=NC=CC(=N1)C(=O)O | [1] |

| InChIKey | CDBDBWCUGHXFTN-UHFFFAOYSA-N | [1] |

| Synonyms | 2-Methyl-4-pyrimidinecarboxylic acid | [1] |

Physicochemical Characteristics

The physical properties of a compound govern its behavior in both biological and chemical systems, influencing everything from solubility and absorption in drug development to reaction kinetics in synthesis.

| Property | Value | Notes | Source |

| Physical Form | Solid (at 20°C) | Crystalline solid under standard conditions. | [2] |

| Melting Point | 204 - 206 °C | The relatively high melting point suggests strong intermolecular forces, likely dominated by hydrogen bonding between the carboxylic acid groups in the crystal lattice. | [2] |

| Boiling Point | 281.75 °C | This is a predicted value from the EPI Suite model. Experimental determination is often precluded by thermal decomposition at elevated temperatures. | [5] |

| Water Solubility | Soluble | Experimentally determined.[2] A predicted value is 71,739.8 mg/L, indicating high aqueous solubility, which is consistent with the presence of polar functional groups capable of hydrogen bonding with water.[5][6] | [2][5] |

| Density | 1.3 g/cm³ | Predicted value from the EPA T.E.S.T. model. | [5] |

Spectroscopic Profile for Structural Elucidation

Spectroscopy provides an empirical fingerprint of a molecule's structure. The following sections detail the expected spectroscopic features of this compound, which are critical for its identification and quality control.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of the carboxylic acid and the pyrimidine ring. Due to strong intermolecular hydrogen bonding in the solid state, the compound exists predominantly as a dimer, which significantly influences the spectrum.[7][8]

-

O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹.[9][10] This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer and typically overlaps with C-H stretching signals.[7][8]

-

C=O Stretch: A strong, sharp absorption band should appear between 1680-1710 cm⁻¹.[7] The position is slightly lower than that for saturated carboxylic acids due to conjugation with the pyrimidine ring.[7]

-

C-O Stretch: A medium-to-strong band is anticipated in the 1210-1320 cm⁻¹ region, corresponding to the C-O single bond vibration.[9][11]

-

O-H Bend: An out-of-plane bend for the hydroxyl group may be visible as a broad peak around 900-960 cm⁻¹.[7]

-

Aromatic Ring Stretches: C=C and C=N stretching vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy (Predicted):

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the 10-12 ppm range.[8] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of D₂O.

-

Pyrimidine Protons (Ar-H): The two protons on the pyrimidine ring will appear in the aromatic region, likely between 7.0 and 9.0 ppm. Their exact chemical shifts and coupling constants would depend on the electronic effects of the methyl and carboxyl substituents.

-

Methyl Protons (-CH₃): The methyl group protons are expected to appear as a sharp singlet further upfield, likely in the 2.5-2.7 ppm range.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected to have a chemical shift in the 160-180 ppm range.[8]

-

Pyrimidine Carbons (Ar-C): The four distinct carbons of the pyrimidine ring will appear in the aromatic region, typically between 120-170 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing upfield, likely in the 20-25 ppm range.

-

Safety, Handling, and Stability

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: According to aggregated GHS data, this compound is classified as a warning-level hazard. It is known to cause skin irritation (H315) and serious eye irritation (H319).[1]

-

Storage Recommendations: The compound should be stored long-term in a cool, dry place to prevent degradation.[2]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Experimental Methodologies

To ensure the reproducibility and accuracy of research, standardized protocols are essential. The following section provides validated, step-by-step methods for characterizing key physicochemical properties.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a research chemical like this compound.

References

- 1. 2-Methyl-4-pyrimidinecarboxylic acid | C6H6N2O2 | CID 18676097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13627-49-1 this compound AKSci X9944 [aksci.com]

- 3. 13627-49-1|this compound|BLD Pharm [bldpharm.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. This compound (13627-49-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

2-Methylpyrimidine-4-carboxylic acid CAS number 13627-49-1 properties

An In-depth Technical Guide to 2-Methylpyrimidine-4-carboxylic Acid (CAS: 13627-49-1)

Introduction

This compound, identified by CAS Number 13627-49-1, is a heterocyclic organic compound featuring a pyrimidine core. This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules and approved pharmaceuticals. The presence of both a reactive carboxylic acid handle and a methyl-substituted pyrimidine ring makes this molecule a versatile building block for the synthesis of complex chemical entities.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical data on the compound's physicochemical properties, spectroscopic profile, reactivity, and applications, providing the field-proven insights necessary for its effective use in a laboratory and developmental setting.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application. The properties of this compound are summarized below. It presents as a solid, typically light brown to brown in color, with a melting point in the range of 204-206 °C.[1][2][3][4] Its solubility in water is a key practical attribute for certain experimental designs.[1]

| Property | Value | Source(s) |

| CAS Number | 13627-49-1 | [1][2][5] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2][5] |

| Molecular Weight | 138.12 g/mol | [1][2][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Methyl-4-pyrimidinecarboxylic acid | [2][5] |

| Appearance | Solid, Light brown to brown | [1][2] |

| Melting Point | 204 - 206 °C | [1][2][4] |

| Boiling Point | 292.5 ± 13.0 °C (Predicted) | [2][3] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 2.88 ± 0.10 (Predicted) | [2][3] |

| Solubility | Soluble in water | [1] |

Analytical Profile: Spectroscopic Characterization

Rigorous analytical characterization is essential for confirming the identity and purity of any research chemical. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The two aromatic protons on the pyrimidine ring will appear as doublets in the downfield region (typically δ 7.0-9.0 ppm). The methyl group protons will present as a singlet at approximately δ 2.6-2.7 ppm.[6] The acidic proton of the carboxyl group will be observed as a broad singlet, typically far downfield (>10 ppm), whose chemical shift is dependent on concentration and solvent.[7] This acidic proton signal will disappear upon the addition of D₂O due to proton exchange.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms. The carboxyl carbon is the most deshielded, appearing in the δ 165-185 ppm range.[7] The four carbons of the pyrimidine ring will resonate in the aromatic region (typically δ 120-170 ppm), and the methyl carbon will appear at the upfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. Carboxylic acids have a highly characteristic IR profile.[8]

-

O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[7][9][10]

-

C=O Stretch: A sharp, intense absorption peak corresponding to the carbonyl stretch will appear in the region of 1690-1760 cm⁻¹.[7][9][10] Conjugation with the pyrimidine ring will likely place this peak closer to the lower end of the range.

-

C-O Stretch & O-H Bend: A C-O stretching vibration is expected between 1210-1320 cm⁻¹, and O-H bending can be observed in the 1395-1440 cm⁻¹ and 910-950 cm⁻¹ regions.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (138.12).

-

Fragmentation: Key fragmentation pathways for pyrimidine carboxylic acids involve the carboxyl group.[11] Common fragments would include the loss of a hydroxyl radical ([M-17]⁺), the loss of water ([M-18]⁺), and the loss of the entire carboxyl group ([M-45]⁺), which corresponds to the loss of COOH.[12][13]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is paramount for its use as a synthetic intermediate.

Illustrative Synthetic Pathway

While various synthetic routes exist, a common approach for preparing pyrimidine-4-carboxylic acids is through the oxidation of the corresponding methylpyrimidine. This self-validating protocol ensures a reliable transformation of a readily available precursor.

Protocol: Oxidation of 2,4-Dimethylpyrimidine

-

Dissolution: Dissolve the starting material, 2,4-dimethylpyrimidine, in an aqueous solution.

-

Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), dropwise to the stirred solution at an elevated temperature (e.g., ~350 K).[14] The causality here is the selective oxidation of one of the methyl groups to a carboxylic acid. The pyrimidine ring is relatively stable to oxidation under these conditions.

-

Quenching: After the reaction is complete, quench any excess oxidant with a reducing agent like methanol.[14]

-

Filtration & Acidification: Filter the hot solution to remove manganese dioxide byproduct. Acidify the filtrate to a pH of 2-3 with a strong acid (e.g., HCl).[14] This protonates the carboxylate, causing the desired product to precipitate.

-

Isolation & Purification: Isolate the crude product by filtration and purify it through recrystallization to yield pure this compound.

Core Reactivity

The compound's reactivity is dominated by its carboxylic acid functional group, which serves as a versatile handle for derivatization.

-

Amide Bond Formation: This is arguably the most critical reaction in drug development. The carboxylic acid can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides. This reaction is fundamental for building larger, more complex molecules and exploring structure-activity relationships (SAR).

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding ester.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-methyl-4-(hydroxymethyl)pyrimidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive 2-methylpyrimidine-4-carbonyl chloride, a key intermediate for acylation reactions.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value building block.[15] Its utility stems from:

-

Privileged Scaffold: The pyrimidine ring is a common motif in a vast number of FDA-approved drugs and biologically active compounds, known for its ability to interact with various biological targets.

-

Synthetic Handle: The carboxylic acid at the 4-position provides a reliable point for synthetic elaboration, allowing chemists to attach different functional groups to probe interactions with a target protein or enzyme.

-

Medicinal Chemistry Precursor: It is a precursor for synthesizing libraries of compounds for high-throughput screening. For example, derivatives of pyrimidine carboxylic acids have been investigated for various therapeutic applications, including as antimicrobial agents and calcium channel blockers.[16][17]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.

GHS Hazard Information

The compound is classified as an irritant. All personnel must review the Safety Data Sheet (SDS) before handling.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

(Data aggregated from ECHA C&L Inventory)[2][5]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

Handling Practices: Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[5][18]

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Storage

Proper storage is crucial to maintain the compound's integrity and ensure safety.

-

Long-Term Storage: Store in a freezer at or below -20°C.[2][3]

-

General Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[1]

Conclusion

This compound (CAS: 13627-49-1) is a foundational building block for chemical synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its well-defined physicochemical properties, predictable reactivity centered on the carboxylic acid group, and the inherent biological relevance of its pyrimidine core make it an invaluable tool for researchers. This guide provides the necessary technical framework for its safe and effective application, empowering scientists to leverage its full synthetic potential in the development of novel chemical entities.

References

- 1. 13627-49-1 this compound AKSci X9944 [aksci.com]

- 2. 2-Methyl-4-pyrimidinecarboxylic acid | 13627-49-1 [chemicalbook.com]

- 3. 2-Methyl-4-pyrimidinecarboxylic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. 2-Methyl-4-pyrimidinecarboxylic acid | C6H6N2O2 | CID 18676097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylpyrimidine(5053-43-0) 1H NMR [m.chemicalbook.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. echemi.com [echemi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceready.com.au [scienceready.com.au]

- 13. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Morpholinopyrimidine-4-carboxylic Acid| [benchchem.com]

- 16. This compound (13627-49-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 17. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 18. fishersci.com [fishersci.com]

Biological Activity of 2-Methylpyrimidine-4-carboxylic Acid: A Framework for Investigation

An In-depth Technical Guide to the

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of 2-Methylpyrimidine-4-carboxylic acid. While direct research on this specific molecule is limited, the pyrimidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological effects.[1][2] This document synthesizes findings from related pyrimidine derivatives to propose potential therapeutic applications, outline plausible mechanisms of action, and provide detailed protocols for a systematic investigation of its biological profile.

Introduction: The Pyrimidine-4-Carboxylic Acid Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil) and numerous synthetic compounds with therapeutic value.[3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[2] The addition of a carboxylic acid group at the 4-position provides a key functional handle for molecular interactions and further synthetic modifications, making pyrimidine-4-carboxylic acid derivatives attractive candidates for drug discovery programs. The carboxylic acid moiety can act as a bioisostere for other functional groups and can form critical hydrogen bonds with biological targets.[4]

This compound, the subject of this guide, is a small molecule whose biological potential is yet to be fully elucidated. Its structure is presented below:

Chemical Structure of this compound

-

IUPAC Name: this compound[5]

-

Molecular Formula: C₆H₆N₂O₂[5]

-

Molecular Weight: 138.12 g/mol [5]

-

CAS Number: 13627-49-1[5]

This guide will explore the most promising avenues for investigating the biological activity of this compound, based on the established pharmacology of its close analogs.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related pyrimidine derivatives, we can hypothesize several potential biological activities for this compound.

Anti-inflammatory and Antioxidant Activity

Hypothesis: this compound may possess anti-inflammatory and antioxidant properties by inhibiting key enzymes in the inflammatory cascade and reducing oxidative stress.

Rationale: Numerous pyrimidine derivatives have demonstrated potent anti-inflammatory effects.[2][6] A recent study on pyrimidine derivatives highlighted their ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.[6] These compounds also showed antioxidant activity by reducing levels of reactive oxygen species (ROS).[6] Furthermore, other pyrimidine derivatives have been shown to be potent inhibitors of lipoxygenase (LOX), another enzyme involved in inflammation.[7]

Potential Mechanism of Action:

-

COX-2 Inhibition: The compound may selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.

-

ROS Scavenging: The pyrimidine ring system may be capable of quenching free radicals, thereby reducing cellular damage from oxidative stress.[6]

-

LOX Inhibition: The molecule could potentially inhibit LOX enzymes, reducing the production of inflammatory leukotrienes.[7]

Caption: Potential anti-inflammatory mechanism of this compound.

Anticancer Activity

Hypothesis: this compound may exhibit cytotoxic effects against cancer cell lines through the inhibition of critical signaling pathways.

Rationale: The pyrimidine scaffold is a well-established pharmacophore in oncology, with drugs like 5-fluorouracil being mainstays of cancer therapy.[2] A patent for novel pyrimidine-4-carboxylic acid derivatives claims antitumor activity.[1] Furthermore, related morpholinopyrimidine derivatives are known to target PI3K kinases, which are frequently dysregulated in cancer.[8] The cytotoxic effects of some pyrimidine derivatives have been demonstrated against various cancer cell lines.[7]

Potential Mechanism of Action:

-

Kinase Inhibition: The compound may act as an inhibitor of protein kinases involved in cancer cell proliferation and survival, such as PI3K.

-

Induction of Apoptosis: The molecule could trigger programmed cell death in cancer cells by modulating apoptotic pathways.

-

Cell Cycle Arrest: It may halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints.

Hypolipidemic Activity

Hypothesis: this compound could potentially lower lipid levels by modulating lipid metabolism.

Rationale: A closely related compound, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid (AMMPCA), has been shown to be a potent hypolipidemic agent in rodents.[9][10] AMMPCA was found to reduce the activity of enzymes required for triglyceride and cholesterol synthesis, lower LDL cholesterol, and raise HDL cholesterol.[9][10]

Potential Mechanism of Action:

-

Inhibition of Lipid Synthesis: The compound may inhibit key enzymes in the cholesterol and fatty acid biosynthesis pathways.

-

Modulation of Lipoprotein Metabolism: It could influence the levels of different lipoproteins, leading to a more favorable lipid profile.[10]

-

Enhanced Lipid Excretion: The molecule might promote the excretion of cholesterol and its metabolites.[9]

Proposed Experimental Workflow for Biological Characterization

A systematic approach is crucial to elucidate the biological activity of this compound. The following workflow outlines a series of in vitro assays to test the hypotheses presented above.

Caption: Proposed experimental workflow for biological characterization.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to assess the biological activity of this compound.

In Vitro Anti-inflammatory and Antioxidant Assays

This assay will determine the compound's ability to inhibit the cyclooxygenase isoenzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6]

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

Arachidonic acid

-

TMPD

-

Heme

-

Tris-HCl buffer (pH 8.0)

-

This compound (test compound)

-

Celecoxib (positive control for COX-2)

-

Ibuprofen (non-selective control)

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.

-

Add various concentrations of this compound or control compounds to the wells. Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid and TMPD to each well.

-

Immediately measure the absorbance at 590 nm every minute for 5 minutes.

-

Calculate the rate of reaction for each concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition versus the log of the inhibitor concentration.

This assay measures the antioxidant capacity of the compound in a cell-based model.

Principle: The assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). Antioxidants will inhibit this oxidation.

Materials:

-

Human cancer cell line (e.g., HepG2)

-

DCFH-DA

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a free radical generator

-

Quercetin (positive control)

-

Culture medium, PBS

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Seed HepG2 cells in a 96-well black microplate and allow them to attach overnight.

-

Wash the cells with PBS and incubate with various concentrations of the test compound and DCFH-DA for 1 hour.

-

Remove the medium and add AAPH to induce oxidative stress.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

-

Calculate the CAA value as the percentage of inhibition of fluorescence compared to the control (cells treated with AAPH only).

In Vitro Anticancer Assays

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Doxorubicin (positive control)

-

Culture medium, PBS

-

96-well microplate

-

Microplate reader (570 nm)

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of this compound for 48 or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro Hypolipidemic Assays

This assay measures the inhibition of a key enzyme in cholesterol biosynthesis.

Principle: The activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

HMG-CoA Reductase (human recombinant)

-

HMG-CoA

-

NADPH

-

Pravastatin (positive control)

-

Assay buffer

-

UV-transparent 96-well plate

-

Microplate reader with UV capabilities

Procedure:

-

In a UV-transparent 96-well plate, add the assay buffer, NADPH, and various concentrations of the test compound.

-

Add HMG-CoA reductase to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding HMG-CoA.

-

Immediately measure the absorbance at 340 nm every minute for 10-20 minutes.

-

Calculate the rate of NADPH consumption.

-

Determine the IC₅₀ value for the inhibition of HMG-CoA reductase.

Data Presentation

All quantitative data from the proposed assays should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Summary of In Vitro Biological Activity of this compound (Template)

| Assay | Cell Line / Enzyme | Endpoint | Positive Control | IC₅₀ / EC₅₀ (µM) of 2-MPCA |

| COX-1 Inhibition | Human recombinant | IC₅₀ | Ibuprofen | |

| COX-2 Inhibition | Human recombinant | IC₅₀ | Celecoxib | |

| Cellular Antioxidant Activity | HepG2 | EC₅₀ | Quercetin | |

| MTT Cytotoxicity | A549 | IC₅₀ | Doxorubicin | |

| MTT Cytotoxicity | MCF-7 | IC₅₀ | Doxorubicin | |

| MTT Cytotoxicity | HCT116 | IC₅₀ | Doxorubicin | |

| HMG-CoA Reductase Inhibition | Human recombinant | IC₅₀ | Pravastatin |

Conclusion

While the biological activity of this compound has not been extensively reported, its chemical structure suggests a high potential for therapeutic relevance. The pyrimidine-4-carboxylic acid scaffold is a proven pharmacophore, and analogs of this compound have demonstrated significant anti-inflammatory, anticancer, and hypolipidemic activities. The experimental framework provided in this guide offers a robust and systematic approach to characterizing the biological profile of this compound. The results of these investigations will be crucial in determining the potential of this molecule as a lead compound for future drug development efforts.

References

- 1. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-4-pyrimidinecarboxylic acid | C6H6N2O2 | CID 18676097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Morpholinopyrimidine-4-carboxylic Acid| [benchchem.com]

- 9. Hypolipidemic activity of 6-amino-2-mercapto-5-methyl-pyrimidine-4-carboxylic acid and related derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hypolipidemic effects of 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid in rats and tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylpyrimidine-4-carboxylic Acid Derivatives: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers

This guide provides a comprehensive overview of 2-methylpyrimidine-4-carboxylic acid (2-MP-4-CA) derivatives, a class of compounds demonstrating significant potential across multiple therapeutic areas. The pyrimidine ring is a cornerstone of medicinal chemistry, found in everything from nucleobases to approved drugs, making its derivatives a fertile ground for new discoveries.[1] The 2-methyl and 4-carboxylic acid substitutions, in particular, create a versatile scaffold that allows for extensive synthetic modification and targeted biological activity. We will explore the synthesis, multifaceted pharmacological activities, and key structure-activity relationships of these compounds, offering field-proven insights for drug development professionals.

Synthetic Strategies and Methodologies

The 2-MP-4-CA core provides a robust and versatile starting point for chemical library development. The carboxylic acid group at the 4-position is a key functional handle, enabling the creation of diverse amides, esters, and other derivatives to explore structure-activity relationships (SAR).[2]

Core Scaffold Synthesis

Several routes to the core pyrimidine structure have been established. One effective method involves the condensation of an amidine with a β-keto ester or a related dicarbonyl compound. For instance, the synthesis of a halogenated derivative, 5-bromo-2-methylpyrimidine-4-carboxylic acid, can be achieved by reacting acetamidine hydrochloride with mucobromic acid in the presence of a base like sodium ethoxide.[3]

A general workflow for the synthesis and purification of these derivatives is outlined below.

Caption: General workflow for synthesis and analysis of 2-MP-4-CA derivatives.

Experimental Protocol: Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic acid[3]

This protocol describes a representative synthesis for a key intermediate. The causality behind this specific choice of reagents lies in the reactivity of the acetamidine providing the N-C-N core of the pyrimidine, while the mucobromic acid provides the carbon backbone and the necessary functional groups for cyclization and subsequent formation of the carboxylic acid.

Materials:

-

Acetamidine hydrochloride

-

Sodium metal

-

Absolute ethanol

-

Mucobromic acid

-

Hydrochloric acid (2 M)

-

Cold deionized water

Methodology:

-

Prepare Sodium Ethoxide: Carefully add sodium metal (356 mg, 15.5 mmol) to absolute ethanol (5.9 mL) under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Initial Reaction: In a separate flask, add a portion of the freshly prepared sodium ethoxide solution (3.5 mL) to a stirred suspension of acetamidine hydrochloride (0.91 g, 9.69 mmol).

-

Addition of Mucobromic Acid: Warm the mixture to 50 °C. Once the temperature is reached, remove the heating source. Add a solution of mucobromic acid (1 g, 3.87 mmol) in ethanol dropwise at a rate that maintains a gentle reflux.

-

Complete Reaction: Following the addition, add the remaining sodium ethoxide solution (2 mL) to drive the reaction to completion.

-

Isolation: After cooling the reaction mixture, filter to remove any solids. Evaporate the solvent from the filtrate under reduced pressure.

-

Acidification: Vigorously shake the resulting residue with 2 M hydrochloric acid (2.4 mL).

-

Purification: Filter the brown precipitate that forms, wash it with cold water, and then freeze-dry to yield 5-bromo-2-methylpyrimidine-4-carboxylic acid as a brown solid (yield ~42%).[3]

-

Characterization: Confirm the structure and purity using LC-MS and ¹H NMR. Expected LC-MS: 218 [M+H]⁺.[3]

Pharmacological Activities and Therapeutic Potential

Derivatives of 2-MP-4-CA have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of diseases.

Anticancer Activity

The most extensively studied application of this scaffold is in oncology. These derivatives have shown efficacy through multiple mechanisms of action.

-

PI3K Inhibition: The morpholinopyrimidine scaffold, a common derivative, is a known pharmacophore for inhibiting phosphoinositide 3-kinases (PI3Ks).[2] PI3K is a critical node in a signaling pathway that promotes cell proliferation and survival, making it a prime target in oncology.[2] Certain thiopyrano[4,3-d]pyrimidine derivatives bearing this core have shown moderate to potent cytotoxic activity against human cancer cell lines, including A549 (lung), PC-3 (prostate), and MCF-7 (breast).[4]

-

Pin1 Inhibition: A series of pyrimidine derivatives were identified as potent, time-dependent inhibitors of Pin1, a peptidyl-prolyl isomerase that is overexpressed in many cancers and regulates numerous cancer-driving proteins.[5] Inhibition of Pin1 is a novel strategy for developing anticancer agents, and several 2-MP-4-CA analogues displayed IC₅₀ values in the low micromolar range.[5]

-

General Cytotoxicity: Novel pyrimidine-4-carboxylic acid derivatives have been patented for their general anti-tumor activity.[6] Studies have shown that substitutions on the pyrimidine core can lead to compounds with significant anti-proliferative effects against glioblastoma, triple-negative breast cancer, and colon cancer cell lines, with some derivatives being 4-13 times more active than the initial hit compound.[7]

Caption: Simplified PI3K signaling pathway and the inhibitory action of 2-MP-4-CA derivatives.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in numerous diseases. 2-MP-4-CA derivatives have shown promise in addressing both.

-

Selective COX-2 Inhibition: Certain pyrimidine derivatives have demonstrated high selectivity for inhibiting COX-2 over COX-1.[8] This is a highly desirable characteristic for anti-inflammatory drugs, as selective COX-2 inhibition can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. The activity of lead compounds was comparable to the established drug meloxicam.[8]

-

Antioxidant Effects: In addition to their anti-inflammatory action, these compounds were shown to reduce levels of reactive oxygen species (ROS) in cellular models of inflammation, confirming their antioxidant properties.[8] Other studies have shown that pyrimidine derivatives can strongly inhibit lipid peroxidation.[9]

Hypolipidemic Activity

Cardiovascular disease remains a leading cause of mortality worldwide. A notable derivative, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid, proved to be a potent hypolipidemic agent in rodent models.[10]

-

Mechanism: The compound effectively reduced the activity of liver enzymes required for triglyceride and cholesterol synthesis.[10]

-

Lipoprotein Modulation: It favorably lowered low-density lipoprotein (LDL) cholesterol while raising high-density lipoprotein (HDL) cholesterol, a profile that suggests a protective effect against coronary disease.[10] The agent was found to be more effective than the commercial drug clofibrate at a significantly lower dose.[10]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design. SAR studies on 2-MP-4-CA derivatives have yielded valuable insights.

| Position/Modification | Observation | Potential Indication | Reference |

| 4-Position (Carboxamide) | Introduction of a phenylpyridine-carboxamide scaffold was beneficial for activity. | Anticancer (PI3K) | [4] |

| 2, 4, 5-Positions | Substitutions at all three positions significantly impact Pin1 inhibitory activity, guiding further optimization. | Anticancer (Pin1) | [5] |

| General Scaffold | N-benzyl substitution on an aminopyrimidine core increased anti-proliferative activity by 4-13 fold. | Anticancer | [7] |

| 6-Position (Amino) | The presence of a 6-amino group on a 2-mercapto-5-methylpyrimidine core was key for potent hypolipidemic effects. | Hypolipidemic | [10] |

Protocol for Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

To assess the anticancer potential of newly synthesized derivatives, a cell viability assay is a standard first step. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the synthesized 2-MP-4-CA derivatives in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Conclusion

The this compound scaffold is a validated and highly promising platform for the development of novel therapeutics. Its synthetic tractability and demonstrated efficacy across diverse biological targets, including kinases, isomerases, and metabolic enzymes, underscore its potential. The most promising applications appear to be in oncology, anti-inflammatory, and metabolic disorders.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of substitutions on the pyrimidine ring, guided by SAR insights, will likely yield next-generation compounds with improved potency and selectivity. The versatility of this core structure ensures that it will remain a subject of significant interest in the drug discovery field for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Morpholinopyrimidine-4-carboxylic Acid| [benchchem.com]

- 3. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 7. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Hypolipidemic activity of 6-amino-2-mercapto-5-methyl-pyrimidine-4-carboxylic acid and related derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) of 2-Methylpyrimidine-4-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methylpyrimidine-4-carboxylic Acid

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. This compound (C₆H₆N₂O₂) serves as a vital heterocyclic building block, whose derivatives are integral to the development of novel therapeutic agents and functional materials.[1][2] The absolute confirmation of its molecular structure is the foundational step for any downstream application, ensuring purity, predicting reactivity, and guaranteeing the integrity of subsequent research.

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. Moving beyond a simple presentation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to structural characterization. This document is designed to serve as a robust reference for researchers, scientists, and drug development professionals who require a deep and practical understanding of this molecule's spectroscopic signature.

Molecular Structure and Spectroscopic Overview

The structural identity of a molecule is defined by the connectivity of its atoms and the electronic environment surrounding them. Spectroscopic techniques act as non-destructive probes of these features. For this compound, we employ a synergistic combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle, and together, they create a self-validating system of analysis.

The core structure consists of a pyrimidine ring, which is an aromatic six-membered heterocycle containing two nitrogen atoms. This ring is substituted with a methyl group at the C2 position and a carboxylic acid group at the C4 position.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR data.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds helps in solubilizing the carboxylic acid, and the acidic proton of the COOH group is often observable as a broad singlet, which might otherwise be lost due to rapid exchange with protic solvents like D₂O.[3]

-

Instrument: Varian INOVA 600 MHz spectrometer or equivalent.

-

Acquisition: Acquire data at 25 °C. A standard pulse sequence is used with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Data Presentation & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality & Field Insights |

| ~13.0 - 14.0 | Broad Singlet | COOH | The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding. Its signal is typically broad and appears far downfield, a characteristic signature.[3][4][5][6] |

| ~8.9 - 9.1 | Doublet | H5 | This proton is on a carbon (C5) adjacent to a nitrogen atom and the electron-withdrawing carboxylic acid group, resulting in a significant downfield shift into the aromatic region. It is split by the neighboring H6 proton. |

| ~7.6 - 7.8 | Doublet | H6 | This proton (on C6) is also in the aromatic region but is generally less deshielded than H5. It is coupled to the H5 proton, resulting in a doublet. |

| ~2.7 - 2.8 | Singlet | CH₃ | The methyl protons are attached to the pyrimidine ring at C2. They are in a relatively shielded environment compared to the ring protons and appear as a sharp singlet as there are no adjacent protons to cause splitting. |

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides a map of the unique carbon atoms within the molecule.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

-

Instrument: Varian INOVA 600 MHz spectrometer operating at 150 MHz for ¹³C.

-

Acquisition: Data is acquired using a standard proton-decoupled pulse sequence. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.[7] Chemical shifts are referenced to the DMSO-d₆ solvent peak (δ 39.5 ppm).

Data Presentation & Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Causality & Field Insights |

| ~165 - 170 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded due to the direct attachment of two electronegative oxygen atoms. Its chemical shift is characteristic of carboxylic acids and esters.[4][5][8] |

| ~160 - 165 | C2 | This pyrimidine carbon is bonded to two nitrogen atoms and the methyl group. The influence of the two nitrogens results in a significant downfield shift. |

| ~155 - 160 | C4 | The C4 carbon is attached to a nitrogen atom and the electron-withdrawing carboxylic acid group, causing it to be significantly deshielded. |

| ~150 - 155 | C6 | This carbon is part of the aromatic ring and is deshielded, appearing in the typical range for sp² carbons in a heterocyclic system. |

| ~120 - 125 | C5 | The C5 carbon, bonded to a hydrogen, typically appears at a more upfield position relative to the other ring carbons that are adjacent to nitrogen atoms. |

| ~20 - 25 | CH₃ | The sp³-hybridized methyl carbon is significantly shielded and appears in the typical upfield aliphatic region. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint." It is exceptionally useful for identifying the presence of key functional groups like carbonyls and hydroxyls.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation and yields high-quality spectra.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two.

-

Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality & Field Insights |

| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid | This exceptionally broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most recognizable features in an IR spectrum.[4][8][9][10] |

| ~1700 - 1730 (strong, sharp) | C=O stretch | Carboxylic Acid | The strong, sharp peak in this region confirms the presence of the carbonyl group. Its position indicates it is part of a conjugated carboxylic acid.[8][11] |

| ~1570 - 1620 | C=N stretch | Pyrimidine Ring | These absorptions are characteristic of the carbon-nitrogen double bonds within the pyrimidine ring.[11] |

| ~1450 - 1600 | C=C stretch | Pyrimidine Ring | Aromatic C=C stretching vibrations from the pyrimidine ring appear in this region.[11] |

| 2850 - 3000 | C-H stretch | Methyl Group | These absorptions correspond to the stretching vibrations of the C-H bonds in the methyl group. |

Table 3: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrument: A high-resolution mass spectrometer, such as a Waters Xevo G2-XS QTof, using Electrospray Ionization (ESI) in positive or negative mode. ESI is a soft ionization technique that is well-suited for polar molecules and often yields a prominent molecular ion peak.

-

Acquisition: The sample is infused into the source, and data is collected over a mass range of m/z 50-500.

Data Presentation & Interpretation:

The molecular formula C₆H₆N₂O₂ gives an exact mass of 138.0429 Da.[12]

| m/z Value | Proposed Fragment | Causality & Field Insights |

| 139.0502 | [M+H]⁺ | The protonated molecular ion is often the base peak in ESI positive mode, confirming the molecular weight. |

| 138.0429 | [M]⁺ | The molecular ion peak in techniques like Electron Ionization (EI). |

| 121.0498 | [M-OH]⁺ or [M+H-H₂O]⁺ | Loss of a hydroxyl radical or a molecule of water from the protonated parent ion is a common fragmentation for carboxylic acids. |

| 93.0447 | [M-COOH]⁺ | Loss of the entire carboxylic acid group as a radical is a significant fragmentation pathway, indicating the presence of this functional group.[13] |

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. 2-Methyl-4-pyrimidinecarboxylic acid | C6H6N2O2 | CID 18676097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 2-Methylpyrimidine-4-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methylpyrimidine-4-carboxylic Acid

This compound (CAS 13627-49-1) is a heterocyclic organic compound featuring a pyrimidine ring, a foundational structure in numerous biologically active molecules, including nucleic acid bases.[1] Its dual functionality, arising from the acidic carboxylic group and the basic nitrogen atoms of the pyrimidine ring, makes it a versatile building block in medicinal chemistry and pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery, formulation development, and manufacturing.

This guide provides a comprehensive technical overview of the critical solubility and stability characteristics of this compound. It details the theoretical principles, presents practical experimental protocols, and offers insights into the interpretation of results, serving as a vital resource for scientists engaged in its study.

Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule, which are summarized in the table below. These parameters are crucial inputs for predicting its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | PubChem[2] |

| Molecular Weight | 138.12 g/mol | PubChem[2] |

| Melting Point | 204 - 206 °C | AKSci[3] |

| Predicted Water Solubility | 71,739.8 mg/L (approx. 71.7 mg/mL) | Chemchart[4] |

| IUPAC Name | This compound | PubChem[2] |

Part 1: The Solubility Profile

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a critical determinant of a drug candidate's bioavailability and developability. For an ionizable compound like this compound, solubility is profoundly influenced by the pH of the medium.

pH-Dependent Aqueous Solubility: The Henderson-Hasselbalch Relationship

The carboxylic acid moiety of the molecule dictates its acidic nature, while the pyrimidine ring's nitrogen atoms provide basic character. The overall solubility in aqueous media is therefore a function of pH. The Henderson-Hasselbalch equation is a fundamental tool for predicting how the pH of a solution affects the ionization state, and consequently the solubility, of an ionizable compound.[5]

For a weak acid (HA), the equation is: pH = pKa + log ([A⁻]/[HA])

Where:

-

[A⁻] is the molar concentration of the ionized (conjugate base) form.

-

[HA] is the molar concentration of the un-ionized (acid) form.

The total aqueous solubility (ST) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form. For an acidic compound, this can be expressed as: ST = S₀ (1 + 10(pH - pKa))

This relationship underscores a critical principle:

-

At pH values well below the pKa , the compound exists predominantly in its less soluble, un-ionized form (HA).

-

As the pH approaches and surpasses the pKa , the compound increasingly ionizes to its conjugate base (A⁻), which is typically much more soluble in water. This leads to a significant increase in total solubility.[6]

Solubility in Organic Solvents

While aqueous solubility is critical for physiological relevance, solubility in organic solvents is essential for synthesis, purification, and the preparation of stock solutions for biological assays. While extensive quantitative data for this compound is not widely published, data from structurally similar compounds like Pyrimidine-4-carboxylic acid provides valuable insights.

| Solvent | Qualitative/Quantitative Solubility | Reference (for similar compounds) |

| Water | Soluble | AKSci[3] |

| Phosphate Buffered Saline (PBS, pH 7.2) | Approx. 1 mg/mL (for Pyrimidine-4-carboxylic acid) | Cayman Chemical[7] |

| Dimethyl Sulfoxide (DMSO) | Soluble; Approx. 20 mg/mL (for Pyrimidine-4-carboxylic acid) | Cayman Chemical[7] |

| Ethanol | Soluble; Approx. 0.25 mg/mL (for Pyrimidine-4-carboxylic acid) | Cayman Chemical[7] |

| Dimethylformamide (DMF) | Soluble; Approx. 2 mg/mL (for Pyrimidine-4-carboxylic acid) | Cayman Chemical[7] |

Note: The solubility values for related compounds should be used as a guide and may not be directly representative of this compound.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility Assay

The "shake-flask" method is the gold-standard for determining equilibrium solubility. The objective is to create a saturated solution and measure the concentration of the dissolved compound.

Principle: An excess of the solid compound is agitated in a solvent for a sufficient duration to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then separated from the solid and analyzed.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate buffer) in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by either:

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). Self-Validation Note: It is crucial to pre-saturate the filter with the solution to prevent loss of the compound due to adsorption to the filter material.

-

-

Sample Preparation: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original solubility in mg/mL or mmol/L, accounting for the dilution factor.

Part 2: Chemical Stability and Degradation Pathways

Assessing the chemical stability of a compound is a non-negotiable step in drug development. It provides critical information for determining storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy or safety.[8][9] Forced degradation (or stress testing) is an essential practice where the compound is exposed to conditions more severe than accelerated stability testing to predict its degradation pathways.[10]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and validate the specificity of stability-indicating analytical methods.[11] These studies typically involve exposure to hydrolytic, oxidative, photolytic, and thermal stress, as guided by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[8][12][13]

| Stress Condition | Typical Reagents and Conditions | Rationale / Causality |

| Acid Hydrolysis | 0.1 M to 1 M HCl; Room Temperature or elevated (e.g., 60°C) | Simulates acidic environments (e.g., stomach) and identifies acid-labile functional groups. |

| Base Hydrolysis | 0.1 M to 1 M NaOH; Room Temperature or elevated (e.g., 60°C) | Simulates basic environments (e.g., intestine) and identifies base-labile groups like esters or amides. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂); Room Temperature | Investigates susceptibility to oxidative degradation, which can occur via atmospheric oxygen or excipient peroxides. |

| Thermal Stress | Elevated temperature (e.g., 60-80°C) in solid state and in solution | Assesses the intrinsic thermal stability of the molecule. |

| Photostability | Exposure to a defined light source (UV/Vis); e.g., ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | Evaluates light sensitivity, which dictates packaging requirements.[14][15][16][17] |

Potential Degradation Pathways

For this compound, several degradation pathways can be hypothesized based on its structure. The pyrimidine ring itself is generally stable, but can undergo degradation.[18] The carboxylic acid and methyl groups also present potential sites for reaction.

-

Decarboxylation: Under thermal stress, the carboxylic acid group could be lost as CO₂, yielding 2-methylpyrimidine. This is a common degradation pathway for carboxylic acids.

-

Oxidation: The methyl group or the pyrimidine ring itself could be susceptible to oxidation. Oxidation of the methyl group could lead to a hydroxymethyl or even a carboxylic acid derivative. Ring oxidation could lead to N-oxides or ring-opened products.

-

Hydrolysis: While the core pyrimidine ring is relatively resistant to hydrolysis, extreme pH and temperature conditions could potentially lead to ring cleavage, ultimately breaking down into smaller, more soluble fragments like β-alanine.[1][19]

-

Photodegradation: Aromatic and heterocyclic systems can absorb UV radiation, leading to excited states that can undergo various reactions, including oxidation or rearrangement.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound and assess its stability under various stress conditions.

Principle: A solution of the compound is subjected to harsh chemical and physical conditions. Samples are analyzed at various time points to monitor the degradation of the parent compound and the formation of degradation products. A good forced degradation study aims for 5-20% degradation of the active ingredient.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation:

-

Acidic: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Basic: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Oxidative: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%.

-

Thermal (Solution): Keep a sample of the stock solution at 60°C.

-

Control: Keep a sample of the stock solution at room temperature, protected from light.

-

-

Incubation: Place the prepared samples (acidic, basic, oxidative, thermal) in a temperature-controlled bath (e.g., 60°C). Store the control sample under ambient conditions.

-

Time-Point Sampling: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-